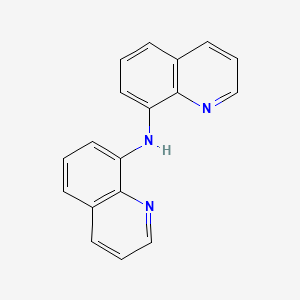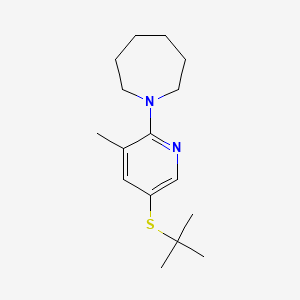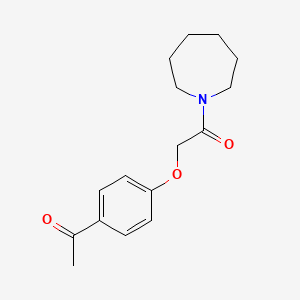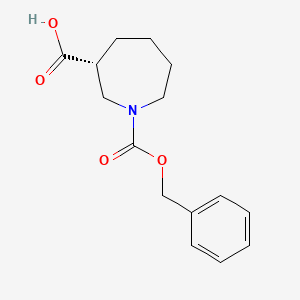
8-Quinolinamine, N-8-quinolinyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Di(quinolin-8-yl)amine is an organic compound that belongs to the class of quinoline derivatives Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N Di(quinolin-8-yl)amine is characterized by the presence of two quinoline moieties attached to an amine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of di(quinolin-8-yl)amine typically involves the reaction of quinoline derivatives with amine precursors. One common method is the Ullmann-type coupling reaction, where nucleophilic substitution of a halogenated quinoline derivative with an amine group occurs in the presence of a copper catalyst . Another method involves the use of propargylated aromatic ortho-diamines, which undergo intramolecular main group metal Lewis acid-catalyzed formal hydroamination .
Industrial Production Methods
Industrial production of di(quinolin-8-yl)amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Di(quinolin-8-yl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert quinoline derivatives to their corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogenated quinoline derivatives and amines are used in the presence of catalysts such as copper or palladium.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, reduced quinoline amines, and various substituted quinoline derivatives.
科学的研究の応用
Di(quinolin-8-yl)amine has a wide range of scientific research applications:
作用機序
The mechanism of action of di(quinolin-8-yl)amine involves its interaction with molecular targets such as enzymes and receptors. For example, it can inhibit the activity of enzymes involved in the biosynthesis of nucleic acids, thereby exerting antimicrobial effects . The compound’s ability to chelate metal ions also plays a role in its biological activity .
類似化合物との比較
Similar Compounds
Quinolin-8-amine: A related compound with a single quinoline moiety attached to an amine group.
Quinoxalines: Compounds with a similar heterocyclic structure but with different nitrogen positioning.
Quinolinyl-pyrazoles: Compounds that combine quinoline and pyrazole moieties, exhibiting unique pharmacological properties.
Uniqueness
Di(quinolin-8-yl)amine is unique due to its dual quinoline structure, which enhances its ability to interact with multiple molecular targets and exhibit a broad spectrum of biological activities. This dual structure also provides greater flexibility in chemical modifications, allowing for the development of a wide range of derivatives with diverse applications .
特性
CAS番号 |
88783-63-5 |
|---|---|
分子式 |
C18H13N3 |
分子量 |
271.3 g/mol |
IUPAC名 |
N-quinolin-8-ylquinolin-8-amine |
InChI |
InChI=1S/C18H13N3/c1-5-13-7-3-11-19-17(13)15(9-1)21-16-10-2-6-14-8-4-12-20-18(14)16/h1-12,21H |
InChIキー |
GHGSLBQODZJZRV-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)NC3=CC=CC4=C3N=CC=C4)N=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-Methyl-4-(4-methylphenyl)-1-oxa-4-azaspiro[4.5]decane-3,7-dione](/img/structure/B11846724.png)




![2-(9-(Pyridin-2-YL)-6-oxaspiro[4.5]decan-9-YL)acetic acid](/img/structure/B11846766.png)


![1,3-Dimethyl-4-oxo-4H-pyrido[2,1-a]isoquinolin-2-yl acetate](/img/structure/B11846777.png)
![2-Benzyl-4-chloro-6-methylthieno[2,3-d]pyrimidine](/img/structure/B11846781.png)
![Ethyl 3-[(diethylamino)methyl]-1h-indole-2-carboxylate](/img/structure/B11846784.png)
